N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide
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Overview
Description
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Another method involves the use of a Cu-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . The reaction conditions are mild and metal-free, making it an attractive method for industrial production .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot tandem cyclization/bromination process. This method involves the use of ethyl acetate as a solvent and TBHP (tert-Butyl hydroperoxide) as a reagent. The cyclization to form imidazo[1,2-a]pyridines is promoted by further bromination, and no base is needed .
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in decane is commonly used for oxidative amidation.
Reduction: Standard reducing agents like sodium borohydride can be used.
Substitution: Halogenated reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for different applications .
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like AChE (acetylcholinesterase) and BChE (butyrylcholinesterase), which are involved in neurotransmission . It also exhibits anti-inflammatory properties by inhibiting the activity of LOX (lipoxygenase) .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure and exhibits similar biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with a wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and used in optoelectronic devices.
Uniqueness
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C18H19N3O |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C18H19N3O/c1-13(2)10-18(22)19-15-7-5-6-14(11-15)16-12-21-9-4-3-8-17(21)20-16/h3-9,11-13H,10H2,1-2H3,(H,19,22) |
InChI Key |
CCMKHJVJZUNKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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